molecular formula C15H14O3 B3108782 Methyl 3-(hydroxymethyl)-5-phenylbenzoate CAS No. 168619-15-6

Methyl 3-(hydroxymethyl)-5-phenylbenzoate

Cat. No. B3108782
CAS RN: 168619-15-6
M. Wt: 242.27 g/mol
InChI Key: AATTWLPUJORSRL-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)benzoate is a chemical compound with the molecular weight of 166.18 . It is a benzoate ester, a member of phenols and a methyl ester . It is functionally related to a 3-hydroxybenzoic acid .


Molecular Structure Analysis

The molecular structure of Methyl 3-(hydroxymethyl)benzoate consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH), making it an alcohol . It also contains a methyl group, which is an alkyl derived from methane, containing one carbon atom bonded to three hydrogen atoms .


Chemical Reactions Analysis

The reactivity of a methyl group in Methyl 3-(hydroxymethyl)-5-phenylbenzoate depends on the adjacent substituents. Methyl groups can be quite unreactive. For example, in organic compounds, the methyl group resists attack by even the strongest acids .


Physical And Chemical Properties Analysis

Methyl 3-(hydroxymethyl)benzoate is a solid at room temperature . The hydroxymethyl group in the compound makes it an alcohol .

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 2-hydroxy-4-methoxy-6-phenylbenzoate, a related compound, was synthesized for structural analysis and mechanistic studies, contributing to the understanding of chemical properties and reactivity of similar benzoate derivatives (Howarth & Harris, 1968).

Bioactive Compound Research

  • Phenyl ether derivatives, including compounds structurally similar to Methyl 3-(hydroxymethyl)-5-phenylbenzoate, have been isolated from marine-derived fungi, demonstrating antioxidant activities and potential biomedical applications (Xu et al., 2017).

Crown Ether Chemistry

  • Studies in crown ether chemistry involved the use of methyl 3,5-dihydroxybenzoate, similar to Methyl 3-(hydroxymethyl)-5-phenylbenzoate, for creating difunctional monomers, highlighting its role in developing novel organic compounds (Gibson & Nagvekar, 1997).

Organic Synthesis Education

  • In educational settings, compounds like Methyl 3-(hydroxymethyl)-5-phenylbenzoate are used in laboratory experiments to teach organic synthesis techniques, illustrating the practical applications of such chemicals in chemistry education (Kurteva & Petrova, 2015).

Biomedical Applications

  • A compound structurally related to Methyl 3-(hydroxymethyl)-5-phenylbenzoate was synthesized and investigated for its potential in regulating inflammatory diseases, indicating the biomedical significance of such chemicals (Ryzhkova et al., 2020).

Molecular Transformation Studies

  • Transformation of similar compounds has been explored in the synthesis of novel adenosine A1 receptor ligands, underscoring the utility of Methyl 3-(hydroxymethyl)-5-phenylbenzoate analogs in medicinal chemistry (Yang et al., 1992).

Crystallography and Molecular Structure

  • Crystallographic studies of compounds like Methyl 3-(hydroxymethyl)-5-phenylbenzoate provide insights into molecular structures and interactions, which are crucial for understanding their chemical behavior (Ebersbach et al., 2022).

Safety and Hazards

Methyl 3-(hydroxymethyl)benzoate should be stored in a refrigerator . It is recommended to avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

methyl 3-(hydroxymethyl)-5-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15(17)14-8-11(10-16)7-13(9-14)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATTWLPUJORSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501214560
Record name Methyl 5-(hydroxymethyl)[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501214560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(hydroxymethyl)-5-phenylbenzoate

CAS RN

168619-15-6
Record name Methyl 5-(hydroxymethyl)[1,1′-biphenyl]-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168619-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(hydroxymethyl)[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501214560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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